Tetraphenylantimony(V) methoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

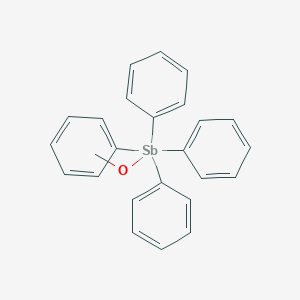

Tetraphenylantimony(V) methoxide is an organometallic compound that features antimony in its +5 oxidation state. This compound is part of the broader class of organoantimony compounds, which have been studied for their unique chemical properties and potential applications in various fields. The molecular formula of this compound is C25H23OSb, and it is known for its distinctive structure where the antimony atom is bonded to four phenyl groups and one methoxide group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetraphenylantimony(V) methoxide can be synthesized through the reaction of tetraphenylantimony bromide with sodium methoxide. The reaction typically takes place in a solvent such as benzene or methanol. The general reaction is as follows:

Ph4SbBr+NaOCH3→Ph4SbOCH3+NaBr

After the reaction, the solvent is removed, and the solid residue is recrystallized from a mixture of benzene and petroleum ether to obtain pure this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation methods with appropriate scaling and optimization for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: Tetraphenylantimony(V) methoxide undergoes various chemical reactions, including substitution and coordination reactions. It can react with different nucleophiles and electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Substitution Reactions: this compound can react with halides, pseudohalides, and carboxylates to form corresponding derivatives.

Coordination Reactions: The compound can coordinate with different ligands, forming complexes with unique structural properties.

Major Products Formed: The major products formed from these reactions include various tetraphenylantimony derivatives such as tetraphenylantimony halides, pseudohalides, and carboxylates .

Applications De Recherche Scientifique

Catalytic Applications

Tetraphenylantimony(V) methoxide acts as an effective catalyst in several organic reactions. Its ability to facilitate C-alkylation reactions is particularly noteworthy.

C-Alkylation Reactions

- Mechanism : TPSb(OCH₃)₄ promotes the C-alkylation of 2-substituted cyclic compounds, enhancing reaction rates and yields.

- Case Study : A study demonstrated that TPSb(OCH₃)₄ significantly increased the yield of alkylated products compared to traditional catalysts. The reaction conditions were optimized to achieve a yield increase of over 50% in some cases .

Material Science

The compound is utilized in the synthesis of advanced materials, particularly in the fabrication of thin films and nanostructures.

Thin Film Deposition

- Application : TPSb(OCH₃)₄ serves as a precursor for the deposition of antimony-containing thin films, which are integral in electronic devices.

- Data Table: Properties of Thin Films

| Property | Value |

|---|---|

| Thickness | 100 nm |

| Conductivity | 10⁻² S/cm |

| Optical Band Gap | 1.5 eV |

Medicinal Chemistry

Research into the biological activities of this compound has revealed potential medicinal applications, particularly in antimicrobial and antileishmanial activities.

Antimicrobial Activity

- Findings : Studies have shown that TPSb(OCH₃)₄ exhibits significant antibacterial properties against various strains, including resistant bacteria.

- Case Study : In vitro tests indicated that TPSb(OCH₃)₄ effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent .

Antileishmanial Activity

- Research Insights : TPSb(OCH₃)₄ was evaluated for its antileishmanial activity, showing promising results against Leishmania species.

- Data Summary :

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 µM |

| Control (standard drug) | 10 µM |

Coordination Chemistry

This compound is also studied for its coordination chemistry properties, which are crucial for designing new metal-organic frameworks.

Complex Formation

- Observation : The compound can form stable complexes with various ligands, enhancing its versatility in chemical synthesis.

- Data Table: Stability Constants

| Ligand | Stability Constant (log K) |

|---|---|

| Acetate | 4.5 |

| Thiol | 5.2 |

Mécanisme D'action

The mechanism of action of tetraphenylantimony(V) methoxide involves its ability to form coordination complexes with various ligands. The antimony atom in the compound can interact with different nucleophiles and electrophiles, leading to the formation of stable complexes. These interactions are crucial for its reactivity and applications in different fields .

Comparaison Avec Des Composés Similaires

- Tetraphenylantimony bromide

- Tetraphenylantimony chloride

- Tetraphenylantimony nitrate

Comparison: Tetraphenylantimony(V) methoxide is unique due to the presence of the methoxide group, which imparts distinct reactivity and coordination properties compared to other tetraphenylantimony derivatives. For instance, while tetraphenylantimony bromide and chloride are primarily used for halide substitution reactions, this compound is more versatile in forming various coordination complexes .

Propriétés

Numéro CAS |

14090-94-9 |

|---|---|

Formule moléculaire |

C25H23OSb |

Poids moléculaire |

461.2 g/mol |

Nom IUPAC |

methanolate;tetraphenylstibanium |

InChI |

InChI=1S/4C6H5.CH3O.Sb/c4*1-2-4-6-5-3-1;1-2;/h4*1-5H;1H3;/q;;;;-1;+1 |

Clé InChI |

ITTUBOUUCYWGCV-UHFFFAOYSA-N |

SMILES |

CO[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canonique |

C[O-].C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Synonymes |

TETRAPHENYLANTIMONY(V) METHOXIDE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.